molecular formula C13H18O2 B7993880 2-[(n-Pentyloxy)methyl]benzaldehyde

2-[(n-Pentyloxy)methyl]benzaldehyde

Cat. No.: B7993880
M. Wt: 206.28 g/mol
InChI Key: RDNFFHMZHHQPDL-UHFFFAOYSA-N
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Description

2-[(n-Pentyloxy)methyl]benzaldehyde is an organic compound with the molecular formula C13H18O2. It is characterized by the presence of a benzaldehyde group substituted with a pentyloxy methyl group. This compound is primarily used in scientific research and as an intermediate in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(n-Pentyloxy)methyl]benzaldehyde typically involves the reaction of benzaldehyde with pentyloxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and flow rates ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(n-Pentyloxy)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(n-Pentyloxy)methyl]benzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe to study the interactions of aldehyde-containing compounds with biological macromolecules.

    Medicine: As a starting material for the synthesis of potential pharmaceutical agents.

    Industry: As a precursor in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(n-Pentyloxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of Schiff bases or other adducts. These interactions can modulate the activity of enzymes and other proteins, thereby affecting various cellular processes .

Comparison with Similar Compounds

2-[(n-Pentyloxy)methyl]benzaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific pentyloxy substitution, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-(pentoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-6-9-15-11-13-8-5-4-7-12(13)10-14/h4-5,7-8,10H,2-3,6,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNFFHMZHHQPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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